Nimbiol vs. Crossogumerin B: Head-to-Head Cytotoxicity and Selectivity Comparison in Human Cancer Cell Lines
In a direct comparative study of podocarpane diterpenes isolated from Crossopetalum gaumeri, Nimbiol exhibited lower cytotoxicity against HeLa cells (IC50 8.1 μM) compared to crossogumerin B (IC50 3.1 μM), but demonstrated a lower selectivity index (SI 7.5 vs. 22.6) when evaluated against normal Vero cells [1]. This differential activity profile indicates that while crossogumerin B is more potent, Nimbiol offers a distinct balance of potency and selectivity that may be advantageous for specific research applications.
| Evidence Dimension | Cytotoxicity and Selectivity |
|---|---|
| Target Compound Data | HeLa IC50 = 8.1 μM; Vero IC50 (lag phase) = 14.1 μM; Selectivity Index = 7.5 |
| Comparator Or Baseline | Crossogumerin B: HeLa IC50 = 3.1 μM; Vero IC50 = 70 μM (approx.); Selectivity Index = 22.6 |
| Quantified Difference | Nimbiol is 2.6-fold less potent than crossogumerin B but 3-fold less selective; Vero IC50 for crossogumerin B estimated as 70 μM based on SI 22.6 |
| Conditions | HeLa (cervical carcinoma) and Vero (African green monkey kidney) cell lines, 48-hour exposure, lag phase of growth |
Why This Matters
This direct comparison establishes Nimbiol's unique cytotoxicity-selectivity profile, preventing inappropriate substitution with more potent but structurally distinct podocarpane analogs in experimental designs.
- [1] Miron-Lopez G, et al. Cytotoxic diterpenes from roots of Crossopetalum gaumeri, a Celastraceae species from Yucatan Peninsula. Bioorg Med Chem Lett. 2014;24(9):2105-9. View Source
